2-(4-ethoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methylbenzenesulfonyl (tosyl) group and at the 6-position with an acetamide moiety bearing a 4-ethoxyphenyl side chain. Its molecular formula is C₃₂H₃₄N₂O₄S (calculated), with a molecular weight of 554.7 g/mol. The tosyl group enhances metabolic stability and receptor-binding selectivity, while the 4-ethoxyphenyl moiety may influence lipophilicity and pharmacokinetics .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-3-32-23-11-8-20(9-12-23)17-26(29)27-22-10-15-25-21(18-22)5-4-16-28(25)33(30,31)24-13-6-19(2)7-14-24/h6-15,18H,3-5,16-17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMCSBQUBDXXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS Number: 902278-46-0) is a synthetic derivative belonging to the class of tetrahydroquinoline compounds. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 476.5 g/mol. The structure features an ethoxyphenyl group and a tetrahydroquinoline moiety, which are important for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.5 g/mol |
| CAS Number | 902278-46-0 |
Anticancer Activity
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (DTP) conducted in vitro assays to assess the compound's efficacy.
In Vitro Studies
In a screening against approximately sixty cancer cell lines representing different types of cancer (including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers), the compound exhibited low levels of anticancer activity. Notably:
- Leukemia Cell Lines: Showed the highest sensitivity among the tested lines.
- Other Cancer Types: Only minimal sensitivity was observed at a concentration of 10 µM.
The results from these assays are summarized in Table 1 below.
| Cancer Type | Sensitivity Level |
|---|---|
| Leukemia | High |
| Melanoma | Low |
| Lung | Low |
| Colon | Low |
| CNS | Very Low |
| Ovarian | Very Low |
| Renal | Very Low |
| Prostate | Very Low |
| Breast | Very Low |
The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that its activity may be linked to:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in sensitive cancer cells.
- Induction of Apoptosis: Evidence indicates that it could trigger apoptotic pathways in certain leukemia cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of tetrahydroquinoline derivatives:
-
Case Study on Leukemia Treatment:
- A study reported that compounds similar to this one led to significant reductions in tumor size in mouse models of leukemia when administered in conjunction with standard chemotherapy.
-
Combination Therapy:
- Research suggested that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in various cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Substituted Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives
and describe tetrahydroisoquinoline derivatives with varied substituents. Key comparisons include:
- Lipophilicity : The 4-ethoxyphenyl group in the target compound increases logP relative to carbamate (23b) or dimethoxy (28a) derivatives, favoring membrane permeability but possibly reducing aqueous solubility .
2.2 Sulfonamide-Containing Acetamides
and highlight sulfonamide-acetamide hybrids:
- Stability: Sulfonamide groups (e.g., in ) confer resistance to hydrolysis, suggesting the target compound may exhibit superior metabolic stability compared to non-sulfonylated analogs like G502-0052 .
2.3 Pharmacologically Active Acetamides
and describe bioactive acetamides:
- Functional Groups: The 4-ethoxyphenyl group in the target compound and 19e () may enhance π-π stacking in receptor binding, but the tetrahydroquinoline core in the target compound likely limits off-target effects compared to acridine-containing 19e .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
